molecular formula C16H23NO2 B5343068 2-ethyl-1-[(2-methoxyphenyl)acetyl]piperidine

2-ethyl-1-[(2-methoxyphenyl)acetyl]piperidine

Cat. No. B5343068
M. Wt: 261.36 g/mol
InChI Key: IEVDXVRGFSFYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-1-[(2-methoxyphenyl)acetyl]piperidine, commonly known as Fentanyl, is a synthetic opioid that is used for pain management. It is a potent analgesic that is 50-100 times stronger than morphine. Fentanyl is prescribed for the treatment of severe pain, especially in cancer patients. It is also used as an anesthetic during surgery. The chemical structure of Fentanyl is similar to that of morphine, but it is more potent due to its ability to bind to the mu-opioid receptors in the brain.

Mechanism of Action

Fentanyl binds to the mu-opioid receptors in the brain, which are responsible for pain relief. It activates these receptors and produces a decrease in pain sensation. Fentanyl also produces other effects, such as sedation, respiratory depression, and euphoria. The mechanism of action of Fentanyl is similar to that of other opioids, but it is more potent due to its high affinity for the mu-opioid receptors.
Biochemical and Physiological Effects:
Fentanyl produces several biochemical and physiological effects in the body. It produces analgesia, sedation, respiratory depression, and euphoria. Fentanyl also affects the cardiovascular system, producing a decrease in blood pressure and heart rate. It also affects the gastrointestinal system, producing constipation and nausea.

Advantages and Limitations for Lab Experiments

Fentanyl is a useful tool for laboratory experiments because of its potency and specificity for the mu-opioid receptors. It is used as a reference standard in the analysis of opioids in biological samples. However, Fentanyl is also highly addictive and can produce severe side effects, such as respiratory depression and overdose. Therefore, caution must be taken when using Fentanyl in laboratory experiments.

Future Directions

There are several future directions for the study of Fentanyl. One area of research is the development of new opioid analgesics that are less addictive and produce fewer side effects. Another area of research is the study of the long-term effects of Fentanyl use on the brain and body. Additionally, the use of Fentanyl in combination with other drugs, such as benzodiazepines, is an area of concern that requires further investigation. Finally, the development of new analytical techniques for the detection of Fentanyl in biological samples is an area of interest for forensic and clinical toxicology.

Synthesis Methods

Fentanyl is synthesized from N-phenethyl-4-piperidone, which is a precursor chemical. The synthesis involves several steps, including the reduction of the precursor chemical, acylation, and reaction with an amine. The final product is purified using chromatography techniques.

Scientific Research Applications

Fentanyl has been extensively studied for its use in pain management. It is used in both clinical and laboratory settings to study the mechanism of action of opioids. Fentanyl is also used as a reference standard in the analysis of opioids in biological samples. It is used as a tool to study the pharmacokinetics and pharmacodynamics of opioids.

properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-14-9-6-7-11-17(14)16(18)12-13-8-4-5-10-15(13)19-2/h4-5,8,10,14H,3,6-7,9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVDXVRGFSFYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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